molecular formula C15H26O2 B14632039 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one CAS No. 57637-57-7

6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one

Cat. No.: B14632039
CAS No.: 57637-57-7
M. Wt: 238.37 g/mol
InChI Key: PNMMRARURIFAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one is a bicyclic organic compound. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . This compound is known for its unique structure and significant reactivity, making it a valuable component in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one involves multiple steps. One common method is the nucleophilic ring cleavage of meso-epoxides by treatment with aryl-NH-1,2,3-triazoles in the absence of metal catalysts . The reaction typically proceeds under mild conditions and is environmentally friendly.

Industrial Production Methods

In industrial settings, the compound is often produced using a combination of organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) and triethylamine in solvents like acetonitrile at elevated temperatures . This method ensures high yields and purity of the final product.

Mechanism of Action

The mechanism of action of 6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one involves its high nucleophilicity and ability to form stable intermediates. It acts as a catalyst by facilitating the formation of reactive intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved include various organic substrates and reaction intermediates .

Properties

CAS No.

57637-57-7

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

6-(4-hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C15H26O2/c1-10(6-8-16)12-9-11-5-7-15(12,4)13(17)14(11,2)3/h10-12,16H,5-9H2,1-4H3

InChI Key

PNMMRARURIFAKI-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C1CC2CCC1(C(=O)C2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.